molecular formula C17H26N2O B5671997 3-(1-azepanyl)-N-(2,5-dimethylphenyl)propanamide

3-(1-azepanyl)-N-(2,5-dimethylphenyl)propanamide

Cat. No. B5671997
M. Wt: 274.4 g/mol
InChI Key: CIXVXDGXKMAGHG-UHFFFAOYSA-N
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Description

“3-(1-azepanyl)-N-(2,5-dimethylphenyl)propanamide” is a compound likely of interest due to its structural features, which include an azepane ring (a seven-membered heterocycle containing nitrogen), attached to a propanamide moiety with a 2,5-dimethylphenyl substituent. This structure suggests potential for a variety of chemical reactions and properties worth exploring.

Synthesis Analysis

Compounds similar to “3-(1-azepanyl)-N-(2,5-dimethylphenyl)propanamide” are typically synthesized through multi-step organic reactions. One common approach for synthesizing such compounds involves the Michael addition followed by reductive alkylation. For instance, compounds have been synthesized by Michael addition of acrylonitrile to a suitable precursor, followed by reductive alkylation of the resultant nitrile intermediates (Bailey et al., 1985).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks can be determined using techniques like X-ray crystallography. For example, the crystal structure of related compounds has been determined, providing insights into their geometric configuration, bond lengths, angles, and overall molecular conformation (Huang Ming-zhi et al., 2005).

properties

IUPAC Name

3-(azepan-1-yl)-N-(2,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-14-7-8-15(2)16(13-14)18-17(20)9-12-19-10-5-3-4-6-11-19/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXVXDGXKMAGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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